molecular formula C18H30ClNO2 B2957309 1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride CAS No. 35151-87-2

1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

Cat. No.: B2957309
CAS No.: 35151-87-2
M. Wt: 327.89
InChI Key: RNMMSSFNXINHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a synthetic organic compound characterized by a phenoxy group substituted with a tert-butyl moiety at the para position, linked to a propan-2-ol backbone bearing a piperidin-1-yl group. The hydrochloride salt enhances its solubility and stability. Its tert-butylphenoxy group and piperidine moiety are critical for interactions with biological systems, such as enzymatic metabolism and receptor binding .

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)15-7-9-17(10-8-15)21-14-16(20)13-19-11-5-4-6-12-19;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMMSSFNXINHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, with the CAS number 156185-63-6, is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C13H25NO3, with a molecular weight of 243.34 g/mol. The compound features a piperidine moiety, which is often associated with various biological activities, including anti-inflammatory and analgesic effects.

1. Anti-inflammatory Activity

Research indicates that compounds containing piperidine structures often exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of piperidine can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated macrophages .

2. Antitumor Activity

Piperidine derivatives have been evaluated for their anticancer potential. A study highlighted that certain piperidine-based compounds demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Neuroprotective Effects

There is emerging evidence that piperidine derivatives may possess neuroprotective properties. For example, compounds similar to this compound have been shown to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • NLRP3 Inhibition : Some studies suggest that this compound may inhibit the NLRP3 inflammasome, leading to reduced IL-1β release and pyroptosis in immune cells .
  • Antioxidant Activity : Piperidine derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .
  • Modulation of Signal Transduction Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival, potentially through interactions with specific receptors or enzymes.

Research Findings and Case Studies

A detailed investigation into the biological activities of this compound reveals promising results:

Study Activity Assessed Findings
Anti-inflammatoryInhibition of IL-1β release in macrophages
AntitumorSignificant cytotoxicity against cancer cell lines
NeuroprotectiveMitigation of neuroinflammation in models

Comparison with Similar Compounds

Key Observations :

  • tert-Butyl vs. The isopropyl analog has lower logP (~2.8) and faster clearance.
  • Adamantyl Substituent (Compound ) : The tricyclic adamantyl group confers exceptional metabolic stability due to its rigid, bulky structure, making it resistant to cytochrome P450 (CYP)-mediated oxidation.
  • Chloro-Methyl Group (Compound ) : The electron-withdrawing chlorine atom may redirect metabolic pathways toward hydroxylation or dehalogenation, altering toxicity profiles .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to the free base. However, the tert-butyl group reduces solubility in polar solvents.
  • Lipophilicity: Estimated logP (octanol-water) for the target compound is ~3.5, higher than the isopropyl analog (logP ~2.8) and the adamantyl derivative (logP ~5.0) .
  • Stability : The tert-butyl group is prone to oxidative metabolism, whereas adamantyl and chloro-methyl substituents enhance stability under acidic conditions .

Metabolic Pathways and Enzymatic Interactions

  • Target Compound : In vitro studies on DL76 (a structural analog) show that CYP2C19 mediates oxidation of the tert-butyl group to form primary alcohols or carboxylic acids . This aligns with in silico predictions, suggesting similar pathways for the target compound.
  • Chloro-Methyl Analog (Compound ) : Chlorine substitution may reduce CYP affinity, favoring Phase II conjugation (e.g., glucuronidation) over oxidation .

Pharmacological and Toxicological Considerations

While direct data on the target compound are scarce, insights from analogs suggest:

  • Activity : The piperidine moiety may interact with adrenergic or histaminergic receptors, as seen in related β-blockers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.